2-(4-tert-butylphenoxy)-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)acetamide
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Overview
Description
2-(4-tert-butylphenoxy)-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-butylphenoxy)-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of 4-tert-butylphenol: This can be achieved through the alkylation of phenol with tert-butyl chloride in the presence of a Lewis acid catalyst.
Synthesis of 5-methylfuran-2-carbaldehyde: This involves the oxidation of 5-methylfuran using an oxidizing agent such as potassium permanganate.
Preparation of 2-(4-tert-butylphenoxy)acetyl chloride: This is done by reacting 4-tert-butylphenol with acetyl chloride in the presence of a base.
Formation of the final compound: The final step involves the reaction of 2-(4-tert-butylphenoxy)acetyl chloride with 5-methylfuran-2-carbaldehyde and 2-aminopyridine under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.
Chemical Reactions Analysis
Types of Reactions
2-(4-tert-butylphenoxy)-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents.
Major Products
Oxidation: Formation of lactones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-(4-tert-butylphenoxy)-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Materials Science: Use in the synthesis of novel polymers and materials with specific properties.
Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-(4-tert-butylphenoxy)-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-tert-butylphenoxy)acetic acid
- 5-methylfuran-2-carboxylic acid
- 2-(4-tert-butylphenoxy)-N-(pyridin-2-yl)acetamide
Uniqueness
2-(4-tert-butylphenoxy)-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)acetamide is unique due to the combination of its structural motifs, which confer specific chemical and biological properties
Properties
Molecular Formula |
C23H26N2O3 |
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Molecular Weight |
378.5 g/mol |
IUPAC Name |
2-(4-tert-butylphenoxy)-N-[(5-methylfuran-2-yl)methyl]-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C23H26N2O3/c1-17-8-11-20(28-17)15-25(21-7-5-6-14-24-21)22(26)16-27-19-12-9-18(10-13-19)23(2,3)4/h5-14H,15-16H2,1-4H3 |
InChI Key |
XMPUDHYJCRRWDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CN(C2=CC=CC=N2)C(=O)COC3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
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